molecular formula C13H16N2 B11897320 1-Methyl-7-(pyrrolidin-2-yl)-1H-indole

1-Methyl-7-(pyrrolidin-2-yl)-1H-indole

Cat. No.: B11897320
M. Wt: 200.28 g/mol
InChI Key: VBSGUZDZMWOYME-UHFFFAOYSA-N
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Description

1-Methyl-7-(pyrrolidin-2-yl)-1H-indole is a heterocyclic compound that features an indole core substituted with a methyl group at the 1-position and a pyrrolidinyl group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-7-(pyrrolidin-2-yl)-1H-indole can be achieved through several synthetic routes. One common method involves the reaction of N-methyl-N-(diethoxycarbonyl)methyltetrahydropyridinium bromide with dimethyl acetylenedicarboxylate in the presence of triethylamine at room temperature. This reaction yields 1,2-dimethyl 1-ethyl 2-[(3-vinyl-1-methyl-3-phenyl-2-ethoxycarbonyl)pyrrolidin-2-yl]-ethene-1,1,2-tricarboxylate in 25% yield . Cooling the reaction mixture to -20°C significantly decreases the yield of the pyrrolidine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-7-(pyrrolidin-2-yl)-1H-indole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of nitro, halo, or sulfonyl derivatives of the indole ring.

Scientific Research Applications

1-Methyl-7-(pyrrolidin-2-yl)-1H-indole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-7-(pyrrolidin-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-indole: Lacks the pyrrolidinyl group at the 7-position.

    7-(Pyrrolidin-2-yl)-1H-indole: Lacks the methyl group at the 1-position.

    1-Methyl-7-(pyrrolidin-2-yl)-2H-indole: Variation in the position of the nitrogen atom in the indole ring.

Uniqueness

1-Methyl-7-(pyrrolidin-2-yl)-1H-indole is unique due to the presence of both the methyl group at the 1-position and the pyrrolidinyl group at the 7-position. This unique substitution pattern imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

1-methyl-7-pyrrolidin-2-ylindole

InChI

InChI=1S/C13H16N2/c1-15-9-7-10-4-2-5-11(13(10)15)12-6-3-8-14-12/h2,4-5,7,9,12,14H,3,6,8H2,1H3

InChI Key

VBSGUZDZMWOYME-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C(=CC=C2)C3CCCN3

Origin of Product

United States

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